Benzene, trichlorodifluoro-
Overview
Description
Benzene, trichlorodifluoro- is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene, trichlorodifluoro- typically involves the halogenation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with chlorine and fluorine sources under controlled conditions. The reaction is usually catalyzed by a Lewis acid such as aluminum chloride (AlCl3) to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of benzene, trichlorodifluoro- can be achieved through continuous-flow processes that ensure high yield and purity. The use of advanced reactors and optimized reaction conditions helps in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions: Benzene, trichlorodifluoro- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one or more halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide (NaNH2) in liquid ammonia is commonly used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
Benzene, trichlorodifluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzene, trichlorodifluoro- involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a positively charged intermediate that reacts with nucleophiles. The pathways involved in these reactions are influenced by the electronic and steric effects of the halogen atoms attached to the benzene ring.
Comparison with Similar Compounds
Benzene, trichloromethyl-: Contains three chlorine atoms and one methyl group attached to the benzene ring.
Benzene, difluoromethyl-: Contains two fluorine atoms and one methyl group attached to the benzene ring.
Benzene, dichlorodifluoro-: Contains two chlorine atoms and two fluorine atoms attached to the benzene ring.
Uniqueness: Benzene, trichlorodifluoro- is unique due to the specific arrangement of three chlorine and two fluorine atoms, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1,2,3-trichloro-4,5-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl3F2/c7-2-1-3(10)6(11)5(9)4(2)8/h1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHATZURTAWLVAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl3F2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6075225 | |
Record name | Benzene, trichlorodifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.4 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29733-71-9 | |
Record name | Benzene, trichlorodifluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733719 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, trichlorodifluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6075225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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